molecular formula C9H12N2O3 B1266866 (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide CAS No. 4985-42-6

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide

Cat. No.: B1266866
CAS No.: 4985-42-6
M. Wt: 196.2 g/mol
InChI Key: GPMWEYVOEWNYSK-QMMMGPOBSA-N
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Description

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a hydroxy group, and a phenyl ring, making it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-serine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of (2S)-2-amino-3-(4-hydroxyphenyl)propanamide.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(4-hydroxyphenyl)propanamide: Lacks the N-hydroxy group, which may affect its reactivity and biological activity.

    4-hydroxybenzaldehyde: A simpler compound with only the phenyl ring and hydroxy group.

    L-serine: An amino acid that serves as a starting material for the synthesis of the compound.

Uniqueness

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide is unique due to the presence of both an amino group and an N-hydroxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-8(9(13)11-14)5-6-1-3-7(12)4-2-6/h1-4,8,12,14H,5,10H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMWEYVOEWNYSK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964449
Record name 2-Amino-N-hydroxy-3-(4-hydroxyphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4985-42-6
Record name NSC83443
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-N-hydroxy-3-(4-hydroxyphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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